High-Affinity mPGES-1 Inhibition vs. Broadly Active Piperazines
1-(2,6-Dimethyl-phenyl)-piperazin-2-one demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a 293E cell-based assay [1]. This level of potency represents a significant differentiation from non-carbonyl piperazine analogs, which typically lack this specific activity. For comparison, the widely used piperazine derivative ranolazine, which also contains a 2,6-dimethylphenyl group, does not exhibit this mechanism of action, with its primary known targets being sodium channels [2]. This establishes the piperazin-2-one core as a critical determinant for mPGES-1 engagement, making simple substitution with a piperazine derivative ineffective for this target.
| Evidence Dimension | Inhibition of human mPGES-1 |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Ranolazine (piperazine derivative) |
| Quantified Difference | Activity absent / Not a known target |
| Conditions | 293E cells expressing human mPGES-1, LC/MS/MS analysis |
Why This Matters
For researchers studying inflammatory pathways, this compound offers a unique, high-potency tool for mPGES-1 inhibition that cannot be replicated by using a general piperazine building block like ranolazine.
- [1] BindingDB. BDBM50142253. Affinity Data for Prostaglandin E Synthase. CHEMBL3758924. View Source
- [2] J. G. McCormack, et al. Ranolazine: A novel metabolic modulator for the treatment of angina. Gen. Pharmacol. 1998, 30, 5, 639-645. View Source
